molecular formula C11H13NO2 B13041844 (Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime

Cat. No.: B13041844
M. Wt: 191.23 g/mol
InChI Key: IWVBEHVMLXIWBW-QXMHVHEDSA-N
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Description

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime is an organic compound with a unique structure that includes a methoxy group, a methyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

    Oximation: The key step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the oxime derivative.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxy and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Lacks the oxime group, making it less reactive in certain chemical reactions.

    6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime (E-isomer): The geometric isomer with different spatial arrangement, potentially leading to different reactivity and biological activity.

Uniqueness

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. The presence of the oxime group adds versatility to its chemical behavior, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(NZ)-N-(6-methoxy-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C11H13NO2/c1-7-5-8-3-4-9(14-2)6-10(8)11(7)12-13/h3-4,6-7,13H,5H2,1-2H3/b12-11-

InChI Key

IWVBEHVMLXIWBW-QXMHVHEDSA-N

Isomeric SMILES

CC\1CC2=C(/C1=N\O)C=C(C=C2)OC

Canonical SMILES

CC1CC2=C(C1=NO)C=C(C=C2)OC

Origin of Product

United States

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